
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Insights
- A novel approach for synthesizing 2H-isoindole-4,7-diones, which share structural similarities with the compound , involves heating α-amino acids with carbonyl compounds. This method leads to the generation of azomethine ylides, which are then captured by quinones to form 2H-isoindole-4,7-diones. The structures of these compounds are confirmed using spectroscopic methods such as NMR and mass spectrometry (Schubert-Zsilavecz et al., 1991).
Chemical Modifications and Derivatives
- Research has developed hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. The process involves epoxidation and opening of the epoxide with nucleophiles, leading to the synthesis of amino and triazole derivatives. These steps highlight the compound's versatility in chemical modifications (Tan et al., 2016).
Photophysical Properties and Applications
- Pyrimidine-phthalimide derivatives, based on the molecular design of donor–π–acceptor (D–π–A) structures, have been synthesized and exhibit solid-state fluorescence emission due to their twisted geometries. Such properties make them suitable for applications in pH sensing and potentially as colorimetric sensors. The study demonstrates the potential of these derivatives in developing novel sensors and logic gates for specific applications (Yan et al., 2017).
Therapeutic Research
- The study on AZD9833, a derivative with a similar structure, shows its application as a selective estrogen receptor degrader and antagonist for treating ER+ breast cancer. This highlights the potential medical applications of structurally related compounds in cancer therapy (Scott et al., 2020).
Material Science and Engineering Applications
- A reactive modifier with azetidine-2,4-dione functional groups was synthesized to enhance the thermal mechanical properties of epoxy resin through the formation of multiple hydrogen-bonded networks. This application signifies the role of such compounds in improving material properties (Juang et al., 2011).
特性
IUPAC Name |
2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-5-10(7-22-14)15(25)23-8-11(9-23)24-16(26)12-3-1-2-4-13(12)17(24)27/h1-2,5-7,11-13H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIRUSAARQVCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)
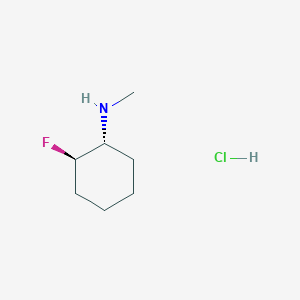
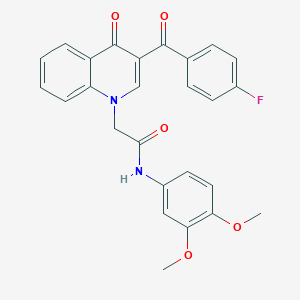
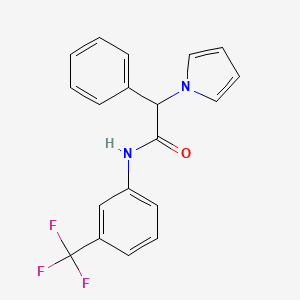
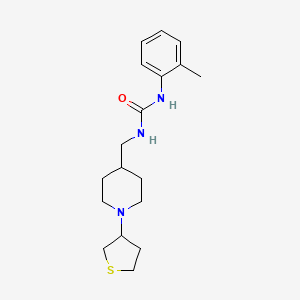

![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)
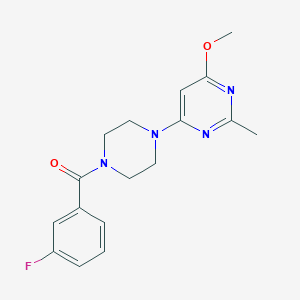
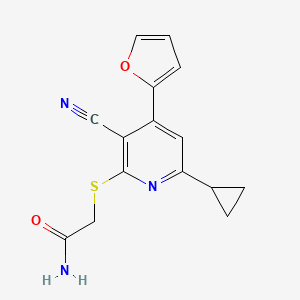
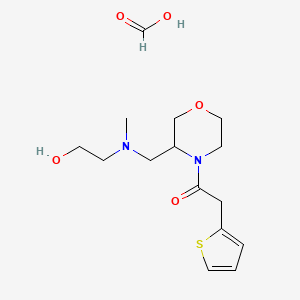
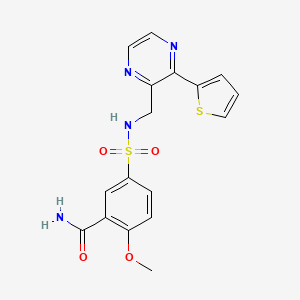
![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)
